molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

Cat. No. B131270
CAS RN: 68095-20-5
M. Wt: 246.09 g/mol
InChI Key: UTOPXRFTSBAYHI-UHFFFAOYSA-N
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Description

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H9Cl2NO2 . It has a molecular weight of 246.09 g/mol.


Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloro-N-phenylacetamide, involves reacting aniline with chloroacetylchloride in glacial acetic acid . A study characterizing newly synthesized N-(substituted phenyl)-2-chloroacetamides suggests that these compounds can have antimicrobial potential .


Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of N-H…O hydrogen bonds between the molecules . The crystal structures of related compounds involve N–H···O, C—H···O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .


Chemical Reactions Analysis

The biological activity of chloroacetamides, a group of compounds to which “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” belongs, can vary with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against certain types of bacteria or fungi .

Scientific Research Applications

Crystal and Molecular Structures

The crystal and molecular structures of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide, along with its co-crystal with 3,5-dinitrobenzoic acid, were prepared and characterized. X-ray diffraction analysis revealed that both compounds exhibit 1D–3D structures facilitated by classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, contributing to their supramolecular architectures (Xinchen Chi et al., 2018).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide were synthesized and tested for their antimicrobial activity against various micro-organisms. The study demonstrates the potential of these derivatives in developing new antimicrobial agents (B. Mistry et al., 2009).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide provides insights into the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Z. Zhong-cheng & Shu Wan-yin, 2002).

Comparative Metabolism Studies

A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes utilized N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide as a reference compound. This research sheds light on the metabolic pathways and potential toxicological implications of chloroacetamide herbicides (S. Coleman et al., 2000).

Silylated Derivatives

The synthesis and structure of silylated derivatives of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide were investigated, highlighting the role of silylation in altering the chemical and physical properties of this compound for potential applications in materials science and organic synthesis (A. Y. Nikonov et al., 2016).

Anticancer Activity

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, utilizing N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide as a precursor, demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells. This indicates its potential use in developing new anticancer drugs (A. Evren et al., 2019).

Future Directions

The antimicrobial potential of chloroacetamides, including “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide”, suggests they could be promising compounds for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

properties

IUPAC Name

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPXRFTSBAYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499770
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

CAS RN

68095-20-5
Record name N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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